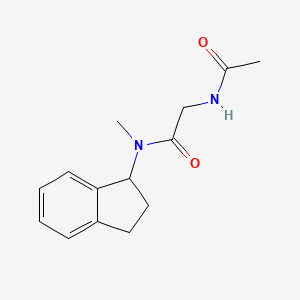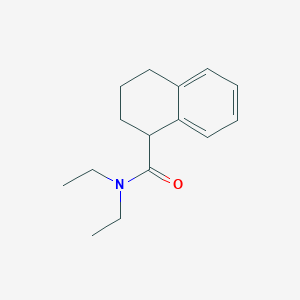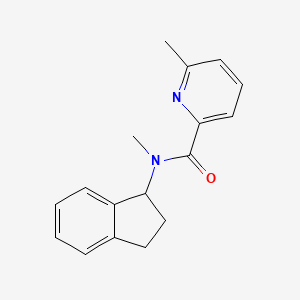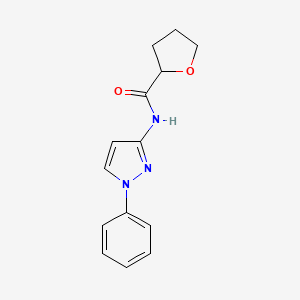![molecular formula C17H23NO B7494041 Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone is a psychoactive substance that is chemically classified as a synthetic cannabinoid. It is also known as CP-47,497 and is a potent agonist of the cannabinoid receptors. This compound was first synthesized in the early 1990s by Pfizer, Inc. as part of a research program aimed at developing new drugs for the treatment of pain, inflammation, and other medical conditions. Since then, it has been extensively studied for its pharmacological properties and potential therapeutic applications.
Mécanisme D'action
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone exerts its effects by binding to and activating the cannabinoid receptors in the brain and other tissues. The cannabinoid receptors are part of the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes, including pain sensation, inflammation, mood, appetite, and memory.
Biochemical and Physiological Effects:
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-convulsant effects in models of epilepsy. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone in lab experiments is that it is a potent and selective agonist of the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is that it is a synthetic cannabinoid, which means that its effects may not accurately reflect the effects of natural cannabinoids found in the body.
Orientations Futures
There are a number of potential future directions for research on Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects in animal models. Additionally, further research is needed to fully understand the mechanisms underlying its analgesic, anti-inflammatory, and anti-convulsant effects, as well as its potential use in the treatment of psychiatric disorders. Finally, studies are needed to determine the long-term safety and efficacy of this compound, as well as its potential for abuse and dependence.
Méthodes De Synthèse
The synthesis of Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone involves several steps, including the reaction of 4-methylbenzaldehyde with cyclopentanone in the presence of a catalyst to form 4-methylcyclopent-2-enone. This intermediate is then reacted with 1-(2-chlorophenyl)-2-(4-chlorophenyl)ethanone in the presence of a base to form the final product. The synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant effects in animal models. Additionally, it has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and psychiatric disorders.
Propriétés
IUPAC Name |
cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-13-8-10-14(11-9-13)16-7-4-12-18(16)17(19)15-5-2-3-6-15/h8-11,15-16H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRWDUHNJVCAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)


![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)



![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)


![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)
